molecular formula C10H13NO2 B112430 2-(4-Aminophenyl)butanoic acid CAS No. 29644-97-1

2-(4-Aminophenyl)butanoic acid

Cat. No.: B112430
CAS No.: 29644-97-1
M. Wt: 179.22 g/mol
InChI Key: WAPLXGPARWRGJO-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring an amino group attached to a phenyl ring, which is further connected to a butanoic acid chain

Mechanism of Action

Target of Action

The primary target of 2-(4-Aminophenyl)butanoic acid is Serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids, particularly serine and glycine.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the enzyme’s activity

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given its target, it may influence pathways involving the metabolism of amino acids, particularly serine and glycine. More research is needed to confirm this and to understand the downstream effects of such interactions .

Result of Action

Given its interaction with Serine–pyruvate aminotransferase, it may influence the metabolism of certain amino acids, potentially affecting cellular functions related to these metabolic pathways

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action. More research is needed to understand these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)butanoic acid typically involves the reduction of 2-(4-nitrophenyl)butanoic acid. This reduction can be achieved using formate as a hydrogen source in the presence of a metal catalyst and a protonic solvent . Another method involves the hydrogenation of 2-(4-nitrophenyl)butanoic acid using palladium over carbon as a catalyst in methanol under atmospheric hydrogen conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of catalyst and solvent may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)butanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group in 2-(4-nitrophenyl)butanoic acid is reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions:

    Reduction: Palladium over carbon, formate, methanol.

    Substitution: Various nucleophiles under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the parent compound.

Scientific Research Applications

2-(4-Aminophenyl)butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Phenylbutyric acid
  • 2-(4-Aminophenyl)succinic acid
  • 3-(4-Aminophenyl)-2-phenylpropanoic acid

Comparison: 2-(4-Aminophenyl)butanoic acid is unique due to its specific structure, which combines an amino group with a butanoic acid chain. This structure imparts distinct chemical properties and biological activities compared to its analogs. For instance, 4-Phenylbutyric acid is known for its neuroprotective effects but lacks the amino group, which can participate in additional chemical reactions .

Properties

IUPAC Name

2-(4-aminophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPLXGPARWRGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020312
Record name 2-(4-Aminophenyl)butanoic acid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29644-97-1
Record name 4-Amino-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29644-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butyric acid, 2-(p-aminophenyl)-
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Record name 29644-97-1
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Record name 2-(4-Aminophenyl)butanoic acid
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Record name 2-(4-aminophenyl)butanoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-(4'-nitrophenyl)butyric acid (6.99 g, 33.4 mmol) in 250 mL of EtOH and 0.5 g of 10% Pd-C was hydrogenated overnight at 55 psi. The solution was filtered and evaporated under vacuum to give 5.50 g (92%) of the desired product.
Quantity
6.99 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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